AMG9810

Catalog No.
S518450
CAS No.
545395-94-6
M.F
C21H23NO3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMG9810

CAS Number

545395-94-6

Product Name

AMG9810

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+

InChI Key

GZTFUVZVLYUPRG-IZZDOVSWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)acrylamide, 3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)acrylamide, AMG 9810, AMG-9810, AMG9810

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3

The exact mass of the compound (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide is 337.16779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. It belongs to the ontological category of cinnamamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TRPV1 Antagonist

The primary area of investigation for AMG 9810 is its role as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel expressed in sensory neurons. It plays a crucial role in pain perception, particularly inflammatory and neuropathic pain [1]. Studies have shown that AMG 9810 acts as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation and potentially reducing pain signals [2].

Here are some sources for further reading:

  • The ion channel TRPV1 regulates the activation and proinflammatory properties of CD4+ T cells [1]:
  • AMG 9810 ((2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide) [2]:

AMG9810 is a selective and competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, with a chemical formula of C21H23NO3 and a molecular weight of 337.42 g/mol. Its structure includes an acrylamide moiety and a dihydrobenzo[b][1,4]dioxin component, making it distinct among TRPV1 antagonists. The compound exhibits a high affinity for the TRPV1 receptor, with an inhibitory concentration (IC50) of approximately 17 nM for human receptors and varying slightly for rat receptors .

AMG9810 acts primarily by blocking the activation of TRPV1 by various stimuli, including capsaicin, protons, heat, and endogenous ligands such as anandamide. The mechanism involves competitive inhibition at the receptor site, preventing these activators from eliciting their physiological responses. This blockade can lead to reduced pain signaling in inflammatory conditions .

The biological activity of AMG9810 has been extensively studied in various models:

  • Antihyperalgesic Properties: In animal models of inflammatory pain, AMG9810 has demonstrated significant antihyperalgesic effects, effectively reversing hyperalgesia induced by capsaicin .
  • Tumorigenesis Promotion: Interestingly, some studies suggest that AMG9810 may promote skin tumorigenesis in mouse models through pathways involving epidermal growth factor receptor (EGFR) and Akt/mTOR signaling .
  • Pain Response Modulation: It has been shown to inhibit capsaicin-induced eye-wiping behaviors in vivo, indicating its potential utility in managing pain responses .

The synthesis of AMG9810 involves several steps that typically include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Acrylamide Formation: The introduction of the acrylamide functionality is accomplished via coupling reactions with amines or other suitable reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level of ≥98% .

AMG9810 has potential applications in:

  • Pain Management: Due to its role as a TRPV1 antagonist, it is being explored for treating various pain conditions, particularly those associated with inflammation.
  • Research: It serves as a valuable tool in pharmacological studies aimed at understanding TRPV1's role in pain signaling and other physiological processes.

Studies have focused on AMG9810's interactions with other compounds and its effects on different biological pathways:

  • Combination Therapies: Research indicates that AMG9810 can be combined with other agents to enhance therapeutic outcomes in pain management.
  • Signal Pathway Interactions: Its interaction with EGFR and downstream signaling pathways has been highlighted in studies examining its effects on tumorigenesis .

Similar Compounds

Several compounds share structural or functional similarities with AMG9810. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionIC50 (nM)Unique Features
SB705498TRPV1 antagonist~30Selective for TRPV1 but less potent
BCTCTRPV1 antagonist~100Non-competitive antagonist
CapsazepineTRPV1 antagonist~200Natural product derivative
JNJ-17203212TRPV1 antagonist~50Dual action on TRPV1 and other channels

AMG9810 stands out due to its potency and selectivity for the TRPV1 receptor compared to these similar compounds. Its unique structural features contribute to its specific interactions and biological effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.16779360 Da

Monoisotopic Mass

337.16779360 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

182HIJ2D7F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

AMG-9810

Dates

Last modified: 08-15-2023
1: Xu XX, Cao Y, Ding TT, Fu KY, Li Y, Xie QF. Role of TRPV1 and ASIC3 channels in experimental occlusal interference-induced hyperalgesia in rat masseter muscle. Eur J Pain. 2016 Apr;20(4):552-63. doi: 10.1002/ejp.758. Epub 2015 Jul 22. PubMed PMID: 26201614.
2: Alawi KM, Aubdool AA, Liang L, Wilde E, Vepa A, Psefteli MP, Brain SD, Keeble JE. The sympathetic nervous system is controlled by transient receptor potential vanilloid 1 in the regulation of body temperature. FASEB J. 2015 Oct;29(10):4285-98. doi: 10.1096/fj.15-272526. Epub 2015 Jul 1. PubMed PMID: 26136480; PubMed Central PMCID: PMC4650996.
3: Qiao H, Gao Y, Zhang C, Zhou H. Increased expression of TRPV1 in the trigeminal ganglion is involved in orofacial pain during experimental tooth movement in rats. Eur J Oral Sci. 2015 Feb;123(1):17-23. doi: 10.1111/eos.12158. Epub 2014 Nov 19. PubMed PMID: 25407056.
4: Clifton HL, Inceoglu B, Ma L, Zheng J, Schaefer S. TRPV1 channels are involved in niacin-induced cutaneous vasodilation in mice. J Cardiovasc Pharmacol. 2015 Feb;65(2):184-91. doi: 10.1097/FJC.0000000000000181. PubMed PMID: 25387247.
5: Yu X, Hu Y, Yu S. Effects of acid on vagal nociceptive afferent subtypes in guinea pig esophagus. Am J Physiol Gastrointest Liver Physiol. 2014 Aug 15;307(4):G471-8. doi: 10.1152/ajpgi.00156.2014. Epub 2014 Jul 3. PubMed PMID: 24994852; PubMed Central PMCID: PMC4137112.
6: Amiresmaili S, Shamsizadeh A, Allahtavakoli M, Pourshanazari AA, Roohbakhsh A. The effect of intra-ventral hippocampus administration of TRPV1 agonist and antagonist on spatial learning and memory in male rats. Pharmacol Rep. 2014 Feb;66(1):10-4. doi: 10.1016/j.pharep.2013.06.002. Epub 2014 Jan 30. PubMed PMID: 24905300.
7: Hu Y, Liu Z, Yu X, Pasricha PJ, Undem BJ, Yu S. Increased acid responsiveness in vagal sensory neurons in a guinea pig model of eosinophilic esophagitis. Am J Physiol Gastrointest Liver Physiol. 2014 Jul 15;307(2):G149-57. doi: 10.1152/ajpgi.00097.2014. Epub 2014 May 29. PubMed PMID: 24875100; PubMed Central PMCID: PMC4101676.
8: Liu MG, Zhuo M. No requirement of TRPV1 in long-term potentiation or long-term depression in the anterior cingulate cortex. Mol Brain. 2014 Apr 5;7:27. doi: 10.1186/1756-6606-7-27. PubMed PMID: 24708859; PubMed Central PMCID: PMC4234987.
9: Yang F, Guo J, Sun WL, Liu FY, Cai J, Xing GG, Wan Y. The induction of long-term potentiation in spinal dorsal horn after peripheral nociceptive stimulation and contribution of spinal TRPV1 in rats. Neuroscience. 2014 Jun 6;269:59-66. doi: 10.1016/j.neuroscience.2014.03.037. Epub 2014 Mar 26. PubMed PMID: 24680883.
10: Shirazi M, Izadi M, Amin M, Rezvani ME, Roohbakhsh A, Shamsizadeh A. Involvement of central TRPV1 receptors in pentylenetetrazole and amygdala-induced kindling in male rats. Neurol Sci. 2014 Aug;35(8):1235-41. doi: 10.1007/s10072-014-1689-5. Epub 2014 Feb 28. PubMed PMID: 24577898.
11: Robertson S, Thomson AL, Carter R, Stott HR, Shaw CA, Hadoke PW, Newby DE, Miller MR, Gray GA. Pulmonary diesel particulate increases susceptibility to myocardial ischemia/reperfusion injury via activation of sensory TRPV1 and β1 adrenoreceptors. Part Fibre Toxicol. 2014 Feb 25;11:12. doi: 10.1186/1743-8977-11-12. PubMed PMID: 24568236; PubMed Central PMCID: PMC4016506.
12: Kwon SG, Roh DH, Yoon SY, Moon JY, Choi SR, Choi HS, Kang SY, Han HJ, Beitz AJ, Oh SB, Lee JH. Acid evoked thermal hyperalgesia involves peripheral P2Y1 receptor mediated TRPV1 phosphorylation in a rodent model of thrombus induced ischemic pain. Mol Pain. 2014 Jan 9;10:2. doi: 10.1186/1744-8069-10-2. PubMed PMID: 24401144; PubMed Central PMCID: PMC3895685.
13: Vigna SR, Shahid RA, Liddle RA. Ethanol contributes to neurogenic pancreatitis by activation of TRPV1. FASEB J. 2014 Feb;28(2):891-6. doi: 10.1096/fj.13-236208. Epub 2013 Nov 12. PubMed PMID: 24221085; PubMed Central PMCID: PMC3898649.
14: Montrucchio DP, Córdova MM, Santos AR. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels. PLoS One. 2013 Jul 4;8(7):e67730. doi: 10.1371/journal.pone.0067730. Print 2013. PubMed PMID: 23861794; PubMed Central PMCID: PMC3701576.
15: Hakimizadeh E, Oryan S, Hajizadeh Moghaddam A, Shamsizadeh A, Roohbakhsh A. Endocannabinoid System and TRPV1 Receptors in the Dorsal Hippocampus of the Rats Modulate Anxiety-like Behaviors. Iran J Basic Med Sci. 2012 May;15(3):795-802. PubMed PMID: 23493622; PubMed Central PMCID: PMC3586900.
16: Bromberg Z, Goloubinoff P, Saidi Y, Weiss YG. The membrane-associated transient receptor potential vanilloid channel is the central heat shock receptor controlling the cellular heat shock response in epithelial cells. PLoS One. 2013;8(2):e57149. doi: 10.1371/journal.pone.0057149. Epub 2013 Feb 27. PubMed PMID: 23468922; PubMed Central PMCID: PMC3584136.
17: Fernandes VS, Ribeiro AS, Barahona MV, Orensanz LM, Martínez-Sáenz A, Recio P, Martínez AC, Bustamante S, Carballido J, García-Sacristán A, Prieto D, Hernández M. Hydrogen sulfide mediated inhibitory neurotransmission to the pig bladder neck: role of KATP channels, sensory nerves and calcium signaling. J Urol. 2013 Aug;190(2):746-56. doi: 10.1016/j.juro.2013.02.103. Epub 2013 Feb 28. PubMed PMID: 23454157.
18: Razavinasab M, Shamsizadeh A, Shabani M, Nazeri M, Allahtavakoli M, Asadi-Shekaari M, Esmaeli-Mahani S, Sheibani V. Pharmacological blockade of TRPV1 receptors modulates the effects of 6-OHDA on motor and cognitive functions in a rat model of Parkinson's disease. Fundam Clin Pharmacol. 2013 Dec;27(6):632-40. doi: 10.1111/fcp.12015. Epub 2012 Dec 5. PubMed PMID: 23216087.
19: Saloman JL, Chung MK, Ro JY. P2X₃ and TRPV1 functionally interact and mediate sensitization of trigeminal sensory neurons. Neuroscience. 2013 Mar 1;232:226-38. doi: 10.1016/j.neuroscience.2012.11.015. Epub 2012 Nov 29. PubMed PMID: 23201260; PubMed Central PMCID: PMC3600407.
20: Bouyer PG, Tang X, Weber CR, Shen L, Turner JR, Matthews JB. Capsaicin induces NKCC1 internalization and inhibits chloride secretion in colonic epithelial cells independently of TRPV1. Am J Physiol Gastrointest Liver Physiol. 2013 Jan 15;304(2):G142-56. doi: 10.1152/ajpgi.00483.2011. Epub 2012 Nov 8. PubMed PMID: 23139219; PubMed Central PMCID: PMC3543646.

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